molecular formula C11H15NO5 B2720090 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate CAS No. 1172939-60-4

2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate

Cat. No.: B2720090
CAS No.: 1172939-60-4
M. Wt: 241.243
InChI Key: ZDEOZEWTFUVBHV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate (CAS 1172939-60-4) is a high-purity research chemical with a molecular formula of C9H13NO·C2H2O4 and a molecular weight of 241.24 g/mol. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, this chemical serves as a versatile intermediate and reagent. It is widely utilized in pharmaceutical development , particularly as a synthetic intermediate for compounds targeting neurological disorders, aiding in the enhancement of drug efficacy and specificity. In the field of biochemical research , it acts as a reagent in various assays to study enzyme activities and metabolic pathways, which is crucial for understanding fundamental disease mechanisms. Furthermore, its applications extend to analytical chemistry , where it is employed in chromatography to separate and analyze complex mixtures, ensuring quality control in drug manufacturing processes. Beyond the life sciences, it is also explored in material science for the development of novel polymers with enhanced thermal and mechanical properties. For optimal stability, the product must be stored at 0-8°C. Researchers can access supporting documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (COA) via the product page.

Properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C2H2O4/c1-7-2-4-8(5-3-7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEOZEWTFUVBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate typically involves the reaction of 2-amino-1-(4-methylphenyl)ethanol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving the reactants in a suitable solvent, such as ethanol or water, and allowing the reaction to proceed at a specific temperature, usually around room temperature. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated equipment and continuous processing techniques ensures efficient production. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as an intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Key Findings :

  • Neurological Disorders : Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
  • Case Study : A study published in Pharmaceutical Research demonstrated that compounds derived from this compound showed improved binding affinities to serotonin receptors, indicating potential for antidepressant development .

Overview : The compound is incorporated into skincare products for its potential antioxidant properties, aiding in skin health and appearance by combating oxidative stress.

Benefits :

  • Antioxidant Properties : Studies suggest that it can reduce oxidative damage to skin cells, promoting healthier skin .
  • Product Development : Its inclusion in formulations has been linked to improved texture and moisture retention in creams and lotions.

Biochemical Research

Overview : In biochemical assays, this compound acts as a reagent aiding the study of enzyme activities and metabolic pathways.

Research Insights :

  • Enzyme Studies : It has been used to investigate the kinetics of various enzymes, contributing to a better understanding of metabolic disorders .
  • Case Study Example : A research article highlighted its role in studying the inhibition of monoamine oxidase enzymes, which are critical in neurotransmitter metabolism .

Material Science

Overview : The compound is explored for developing novel materials with enhanced properties beneficial for various industrial applications.

Applications :

  • Polymer Development : Research indicates that modifications of this compound can lead to polymers with superior thermal stability and mechanical strength.
Material TypePropertiesPotential Applications
PolymersEnhanced thermal stabilityPackaging, automotive parts
CoatingsImproved adhesionIndustrial coatings

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate involves its interaction with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Substituted Ethylamine Derivatives

The compound belongs to a broader class of aryl-substituted ethylamines. Key structural analogues include:

a) Tyramine (2-(4-Hydroxyphenyl)ethylamine)
  • Salt Form : Typically available as hydrochloride (CAS 51-67-2) .
  • Properties: Higher polarity due to the phenolic –OH group, enhancing water solubility compared to the methyl-substituted analogue. Tyramine is a well-characterized biogenic amine involved in neurotransmitter release and food chemistry .
  • Key Difference : Replacement of –OH with –CH₃ in the target compound reduces polarity and may decrease affinity for adrenergic receptors.
b) Dopamine (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)
  • Structure: Contains two phenolic –OH groups (3,4-dihydroxyphenyl) and an ethylamine backbone.
  • Salt Form : Hydrochloride (CAS 62-31-7) .
  • Properties : High solubility and bioavailability due to multiple hydroxyl groups. Dopamine is a critical neurotransmitter with roles in motor control and reward pathways.
  • Key Difference : The target compound lacks catechol hydroxyls, likely rendering it inactive in dopaminergic pathways.
c) 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride
  • Structure : Substitutes the 4-methyl group with a 4-methoxy (–OCH₃) group.
  • Properties : The electron-donating methoxy group increases lipophilicity compared to the methyl variant. Available commercially as a hydrochloride salt .
  • Key Difference : Methoxy groups may enhance metabolic stability but reduce aqueous solubility relative to the target compound’s oxalate salt.

Physicochemical Properties and Salt Forms

Compound Name CAS No. Substituents Salt Form Solubility (Water) Availability
2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate N/A 4-CH₃, β-OH Oxalate Moderate* Discontinued
Tyramine HCl 51-67-2 4-OH Hydrochloride High Available
Dopamine HCl 62-31-7 3,4-diOH Hydrochloride Very high Available
2-Hydroxy-2-(4-methoxyphenyl)ethylamine HCl N/A 4-OCH₃, β-OH Hydrochloride Moderate Available

*Oxalate salts generally exhibit lower aqueous solubility than hydrochlorides due to the dicarboxylic acid counterion.

Biological Activity

2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate, a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a substituted aromatic ring, allowing for various interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOC2H2O4C_9H_{13}NO\cdot C_2H_2O_4. The compound features a central ethylamine moiety with a hydroxyl group and a para-methylphenyl substituent, influencing its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antioxidant Activity : The hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, possibly through serotonin modulation.
  • Neuroprotective Properties : There is evidence to suggest that it may protect neuronal cells from damage induced by oxidative stress.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various pathogens.

Research Findings and Case Studies

A review of literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
Study 1 (2021) Demonstrated antidepressant effects in rodent models, with improved behavioral scores in forced swim tests.
Study 2 (2020) Investigated neuroprotective effects in vitro, showing reduced cell death in neuronal cultures exposed to oxidative agents.
Study 3 (2019) Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values indicating moderate potency.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest that the compound has a low toxicity profile; however, further studies are necessary to establish comprehensive safety guidelines.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Amine synthesis4-Methylbenzaldehyde, NH₃, NaBH₃CN, MeOH, RT, 12h75%
Oxalate formationOxalic acid, EtOH, 60°C, 5h84%

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydroxy, methylphenyl, and ethylamine moieties. For example, the aromatic protons (4-methylphenyl) appear as a singlet (~6.8–7.2 ppm), while the hydroxy group may show broad peaks (~1–5 ppm) .
  • FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H/N-H stretch), ~1600 cm⁻¹ (C=O of oxalate), and ~1250 cm⁻¹ (C-O ester) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the [M+H]⁺ ion of the free base and oxalate adducts.

Advanced Question: How can researchers optimize the crystallization of the oxalate salt to enhance purity?

Answer:
Crystallization challenges often arise due to the hygroscopic nature of amine-oxalate salts. Optimization strategies include:

  • Solvent Selection : Use mixed solvents (e.g., ethanol:water 9:1) to balance solubility and polarity.
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 24 hours to promote large crystal growth.
  • Seeding : Introduce seed crystals of the oxalate salt to control polymorphism.
  • pH Adjustment : Maintain pH ~3–4 during salt formation to prevent free base precipitation .

Advanced Question: What experimental approaches resolve contradictions in reported biological activities of structurally related ethylamine derivatives?

Answer:
Contradictions may stem from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Comparative Bioactivity Studies : Standardize assays (e.g., enzyme inhibition using identical buffer systems and controls).
  • Purity Validation : Use HPLC-UV/ELSD (>98% purity) and quantify residual solvents via GC-MS.
  • Structure-Activity Relationship (SAR) Modeling : Computational docking (e.g., AutoDock Vina) to identify critical functional groups (e.g., hydroxy vs. methoxy substitutions) .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for oxalic acid resistance), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
  • Spill Management : Neutralize oxalate spills with calcium carbonate and dispose as hazardous waste .

Advanced Question: How do solvent polarity and pH influence the stability of this compound in solution?

Answer:

  • Solvent Polarity : In polar aprotic solvents (e.g., DMSO), the oxalate salt may dissociate, reducing stability. Non-polar solvents (e.g., hexane) limit solubility but enhance salt integrity.
  • pH Effects : Below pH 3, protonation of the amine prevents degradation. Above pH 5, hydrolysis of the oxalate moiety occurs, releasing free oxalic acid. Stability studies should use buffered solutions (pH 3–4) monitored via HPLC .

Basic Question: What solubility data are available for this compound in common solvents?

Answer:
Limited direct data exist, but analog compounds (e.g., tyramine oxalate) suggest:

  • High Solubility : Water (>50 mg/mL at 25°C), methanol, ethanol.
  • Low Solubility : Dichloromethane, diethyl ether.
  • Temperature Dependence : Solubility in ethanol increases by ~20% at 50°C vs. 25°C .

Advanced Question: What strategies mitigate batch-to-batch variability in synthetic yields?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress.
  • Stoichiometric Control : Use automated syringe pumps for precise oxalic acid addition.
  • Post-Synthesis Analysis : Quantify unreacted starting materials via LC-MS and adjust reagent ratios iteratively .

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